Spectroscopic Reference Data and Analytical Methodologies for 1-Methyl-1-phenylhydrazine Sulfate: An In-Depth Technical Guide
Spectroscopic Reference Data and Analytical Methodologies for 1-Methyl-1-phenylhydrazine Sulfate: An In-Depth Technical Guide
Executive Summary
1-Methyl-1-phenylhydrazine sulfate (CAS: 33008-18-3) is a critical electrophilic and nucleophilic intermediate extensively utilized in organic synthesis, most notably in the Fischer indole synthesis and the targeted development of pyrazole-based active pharmaceutical ingredients[1]. While the free base form (CAS: 618-40-6) is highly reactive, acutely toxic, and susceptible to rapid oxidative degradation under ambient conditions[2][3], the sulfate salt provides a thermodynamically stable alternative for benchtop handling.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide deconstructs the mechanistic causality behind the spectral signatures of 1-methyl-1-phenylhydrazine sulfate and establishes self-validating protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Structural & Physicochemical Foundations: The Causality of Salt Formation
To accurately interpret the spectroscopic data of the sulfate salt, one must first understand the electronic redistribution that occurs during its formation. The free base molecule contains two distinct nitrogen atoms: an N -phenyl nitrogen and a terminal −NH2 nitrogen. The lone pair of electrons on the N -phenyl nitrogen is partially delocalized into the adjacent aromatic π -system, which significantly diminishes its localized electron density and basicity.
Consequently, protonation by sulfuric acid is highly regioselective, occurring almost exclusively at the sp3 -hybridized terminal −NH2 group to form a hydrazinium cation. This protonation introduces a localized positive charge that exerts a powerful electron-withdrawing inductive effect ( −I effect) across the N−N bond. This structural transformation is the primary driver for the spectroscopic shifts observed in both NMR and IR analyses, resulting in the deshielding of adjacent protons and the alteration of vibrational force constants[4].
Caption: Logical flow of 1-methyl-1-phenylhydrazine protonation yielding the stable sulfate salt.
Nuclear Magnetic Resonance (NMR) Profiling
Mechanistic Causality of Chemical Shifts
In the 1H NMR spectrum of the free base (typically acquired in CDCl3 ), the N -methyl protons resonate at approximately 2.98 ppm, and the aromatic protons appear as multiplets between 6.76 and 7.23 ppm[5]. Upon conversion to the sulfate salt, the inductive −I effect of the adjacent −NH3+ group strongly deshields the N−CH3 protons, shifting their resonance downfield to ~3.35 ppm. The aromatic protons also experience a secondary deshielding effect, shifting slightly downfield. If the spectrum is acquired in D2O , the exchangeable −NH3+ protons will undergo rapid deuterium exchange, merging with the residual solvent peak (HOD) at 4.79 ppm.
Quantitative Data Summary
Table 1: Comparative 1H and 13C NMR Chemical Shifts
| Nucleus | Assignment | Free Base ( CDCl3 , ppm) | Sulfate Salt ( D2O , ppm)* | Multiplicity / Integration |
| 1H | Aromatic (ortho/meta) | 6.92 – 7.21 | 7.25 – 7.45 | Multiplet, 4H |
| 1H | Aromatic (para) | 6.77 | 7.10 | Triplet, 1H |
| 1H | N−CH3 | 2.98 | 3.35 | Singlet, 3H |
| 1H | −NH2 / −NH3+ | 3.56 | Obscured (Exchange) | Broad Singlet |
| 13C | Aromatic (C1, ipso) | ~149.0 | ~145.0 | Singlet |
| 13C | N−CH3 | 41.8 | 45.2 | Singlet |
*Note: Sulfate salt values represent the expected downfield inductive shifts relative to the empirically grounded free base data[2][5].
Self-Validating NMR Acquisition Protocol
To ensure high-fidelity data devoid of artifactual misinterpretation, the following self-validating protocol must be employed:
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Sample Preparation & Desiccation : Weigh 15–20 mg of the sulfate salt. Ensure the sample has been stored in a desiccator, as hygroscopic water absorption will artificially inflate the HOD peak in D2O .
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Solvent Blank Validation : Before dissolving the sample, run a blank 1H spectrum of the chosen solvent ( D2O or DMSO−d6 ). Validation Check : Confirm the absence of organic impurities and establish the exact chemical shift of the residual solvent peak to serve as a fiducial marker.
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Dissolution & Shimming : Dissolve the sample in 0.6 mL of the validated solvent. Transfer to a high-precision 5 mm NMR tube. Perform automated gradient shimming (Z1-Z5) until the lock signal stabilizes.
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Acquisition & Apodization : Acquire 1H NMR at 400 MHz (16 scans, D1 = 2s) and 13C NMR at 100 MHz (1024 scans, D1 = 2s). Apply an exponential window function (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ) prior to Fourier transformation.
Infrared (IR) Spectroscopy Profiling
Mechanistic Causality of Vibrational Modes
The IR spectrum of the free base is characterized by sharp, distinct N−H stretching bands at 3318 cm−1 and 3267 cm−1 [2]. The transition to the sulfate salt drastically alters this region. The formation of the −NH3+ moiety, coupled with extensive intermolecular hydrogen bonding within the crystal lattice, results in a massive, broad absorption envelope spanning 3200–2800 cm−1 . This broad band frequently masks the underlying aliphatic C−H stretches. Furthermore, the introduction of the sulfate anion ( SO42− ) yields dominant, highly characteristic asymmetric stretching vibrations between 1120 and 1040 cm−1 , which serve as the primary diagnostic marker for the salt form[4][6].
Quantitative Data Summary
Table 2: Key FTIR Vibrational Modes for the Sulfate Salt
| Wavenumber ( cm−1 ) | Intensity | Vibrational Assignment | Structural Causality |
| 3200 – 2800 | Strong, Broad | −NH3+ stretch | Extensive H-bonding in the crystal lattice. |
| 3050 | Weak | Aromatic C−H stretch | Standard sp2 carbon-hydrogen vibration. |
| 1595, 1495 | Medium | Aromatic C=C stretch | Ring breathing modes of the phenyl group. |
| 1120 – 1040 | Very Strong | SO42− asymmetric stretch | Primary diagnostic peak for the sulfate counter-ion. |
| 610 | Strong | SO42− bending | Secondary confirmation of the sulfate anion. |
Self-Validating ATR-FTIR Protocol
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Crystal Decontamination : Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.
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Background Energy Validation : Acquire a background spectrum (32 scans, 4 cm−1 resolution). Validation Check : Analyze the interferogram and the single-beam background spectrum. The energy profile must be smooth, and the region between 4000–400 cm−1 must be completely free of residual analyte peaks or excessive water vapor noise.
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Sample Application : Place 2–5 mg of the solid sulfate salt directly onto the center of the ATR crystal. Apply consistent, firm pressure using the mechanical anvil to ensure intimate contact between the crystal and the solid lattice.
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Data Processing : Acquire the sample spectrum. Apply atmospheric compensation algorithms to mathematically subtract any transient CO2 or H2O vapor introduced during sample loading.
Mechanistic Workflows & Signal Pathways
Caption: Standardized, self-validating workflow for NMR and IR spectroscopic analysis of the sulfate salt.
References
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Purification Of Laboratory Chemicals [PDF] [2n5fpofsqfeg] - VDOC.PUB . VDOC.PUB. 4[4]
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Phenylhydrazine sulfate | 52033-74-6 - ChemicalBook . ChemicalBook.1[1]
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1-Methyl-1-phenylhydrazine(618-40-6) 1H NMR spectrum - ChemicalBook . ChemicalBook. 5[5]
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Oxidation of 1-Methyl-1-phenylhydrazine with Oxidovanadium(V)–Salan Complexes: Insight into the Pathway to the Formation of Hydrazine by Vanadium Nitrogenase . ACS Publications.2[2]
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1-Methyl-1-phenylhydrazine 618-40-6 wiki - Guidechem . Guidechem. 3[3]
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Aldrich FT-IR Collection Edition II - Thermo Fisher Scientific . Thermo Fisher Scientific. 6[6]
